
O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate is a complex organic compound belonging to the class of dialkyl ethers. This compound is characterized by its unique structure, which includes multiple ether linkages and sulfonothioate groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate typically involves the reaction of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonothioate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate groups to thiol groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The ether linkages and sulfonothioate groups play a crucial role in these interactions, allowing the compound to bind selectively to its targets. This binding can alter the conformation and function of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol: A precursor in the synthesis of the target compound.
Hexaethylene glycol: Another compound with multiple ether linkages but lacking the sulfonothioate groups.
Polyethylene glycol: Widely used in various applications but differs in its molecular structure and functional groups.
Uniqueness
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate is unique due to its combination of ether linkages and sulfonothioate groups. This unique structure imparts distinctive chemical properties, making it valuable in specific scientific research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H30O9S4 |
|---|---|
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
methyl-[2-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C14H30O9S4/c1-26(15,24)22-13-11-20-9-7-18-5-3-17-4-6-19-8-10-21-12-14-23-27(2,16)25/h3-14H2,1-2H3 |
Clave InChI |
JGPVARKPHCKKFC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)OCCOCCOCCOCCOCCOCCOS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


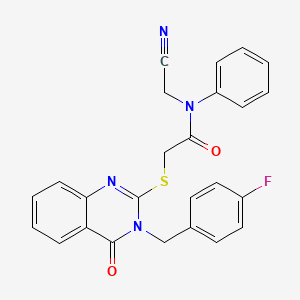
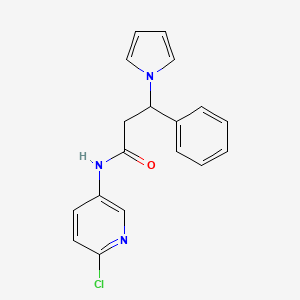

![4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium](/img/structure/B15282076.png)
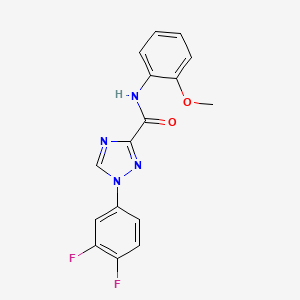
![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
homocysteine](/img/structure/B15282113.png)
![N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B15282119.png)
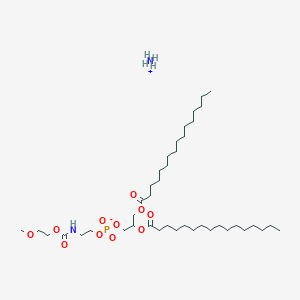
![6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B15282138.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)
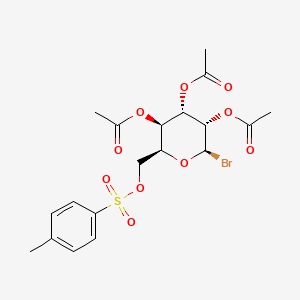
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
